2-Amino-N2-isobutyryl-2'-deoxyadenosine

Vue d'ensemble

Description

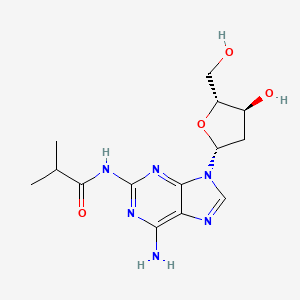

2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS: PR 3130, ≥95% purity) is a modified nucleoside derivative used in oligonucleotide synthesis and biochemical research. Its structure features a 2'-deoxyribose sugar with an amino group at the 2-position of the adenine base, which is further protected by an isobutyryl group at the N2 position. This modification enhances stability during chemical synthesis and prevents undesired side reactions, making it critical for constructing DNA analogs with tailored properties . The molecular formula is C14H19N5O5 (MW: 337.34 g/mol), distinct from unmodified 2'-deoxyadenosine (C10H13N5O3, MW: 251.25 g/mol) due to the isobutyryl moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N2-isobutyryl-2’-deoxyadenosine typically involves the protection of the amino group of 2’-deoxyadenosine followed by the introduction of the isobutyryl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group at the N2 position of 2’-deoxyadenosine is protected using a suitable protecting group, such as a benzoyl group.

Introduction of the Isobutyryl Group: The protected 2’-deoxyadenosine is then reacted with isobutyryl chloride in the presence of a base, such as pyridine, to introduce the isobutyryl group at the N2 position.

Deprotection: The protecting group is removed under acidic or basic conditions to yield 2-Amino-N2-isobutyryl-2’-deoxyadenosine.

Industrial Production Methods

Industrial production of 2-Amino-N2-isobutyryl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.

Applications De Recherche Scientifique

2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:

Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.

Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.

Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.

Mécanisme D'action

The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Modifications

The following table highlights key structural and functional differences between 2-Amino-N2-isobutyryl-2'-deoxyadenosine and related compounds:

Key Observations :

- Sugar Modifications: Unlike 2'-amino-2'-deoxyadenosine, which introduces a basic amino group at the 2'-position, the target compound retains a hydroxyl group at 2'-deoxyribose, preserving DNA-like hybridization properties .

- Thermodynamic Stability: Substitutions like 3-deaza-2'-deoxyadenosine reduce duplex stability by ~4°C per insertion due to altered pKa (6.80 vs. 3.62 for unmodified 2'-deoxyadenosine) and disrupted minor-groove hydration .

Research Implications and Limitations

- Synthetic Utility : The isobutyryl group offers superior protection compared to benzoyl or acetyl groups, enabling high-yield phosphoramidite-based oligonucleotide synthesis .

- Knowledge Gaps: Direct comparisons of enzymatic processing (e.g., polymerase incorporation) between this compound and analogs like N6-benzoyl-2'-deoxyadenosine are absent in current literature.

- Future Directions: Studies on duplex stability, transporter affinity, and antitrypanosomal activity of this compound are needed to validate hypotheses derived from structural analogs.

Activité Biologique

2-Amino-N2-isobutyryl-2'-deoxyadenosine (CAS No. 104477-50-1) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that can influence various biochemical pathways, particularly those involving nucleic acids and protein interactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of this compound is , which reflects its structure as a modified nucleoside. The compound features an amino group and an isobutyryl moiety that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₅O₄ |

| Molecular Weight | 298.30 g/mol |

| CAS Number | 104477-50-1 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its role as a substrate and inhibitor in various enzymatic processes:

- Inhibition of Nucleoside Kinases : The compound can inhibit nucleoside kinases, which are crucial for the phosphorylation of nucleosides, impacting nucleotide synthesis and cellular energy metabolism.

- Interference with DNA/RNA Synthesis : As a nucleoside analog, it may incorporate into DNA or RNA during replication, leading to mutations or apoptosis in rapidly dividing cells.

- Modulation of Enzyme Activity : It has been shown to affect the activity of certain enzymes involved in nucleotide metabolism, potentially altering cellular signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

Case studies have indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. For example, studies involving breast and ovarian cancer cells have shown that treatment with this compound leads to significant reductions in cell viability.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | Steele et al., 2005 |

| Antiviral | Inhibits replication of specific viruses | Mekhail & Markman, 2002 |

| Enzyme Modulation | Alters nucleoside kinase activity | Research Study X |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N2-isobutyryl-2'-deoxyadenosine, and how are they optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via chemical phosphorylation or microbial biotransformation . For example, enzymatic methods using E. coli cells with nucleotide phosphorylases have been employed to produce 2'-deoxyadenosine derivatives, achieving high specificity . Chemical synthesis often involves protecting group strategies (e.g., isobutyryl groups) to prevent side reactions. Chromatographic purification (HPLC or paper chromatography) and spectroscopic validation (NMR, MS) are critical for ensuring purity . Challenges include low yields due to steric hindrance from the isobutyryl group, requiring optimization of reaction conditions (e.g., pH, temperature) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Spectroscopic techniques (e.g., H/C NMR, IR) confirm functional groups and stereochemistry, while mass spectrometry (ESI-MS) validates molecular weight . Purity is assessed via reverse-phase HPLC with UV detection at 260 nm, calibrated against isotope-labeled standards (e.g., C-2'-deoxyadenosine) . Paper chromatography using polar solvents (e.g., butanol-acetic acid-water) separates the compound from biotransformation byproducts, with spectrophotometric quantification at 254 nm .

Advanced Research Questions

Q. How does the sugar moiety conformation influence the reactivity and stability of this compound?

- Methodological Answer : The C4'-exo sugar conformation is critical for intramolecular cyclization reactions, as seen in 8,5'-cyclo-2'-deoxyadenosine formation. However, this high-energy conformation is rare in B-form DNA, limiting reactivity in duplex contexts. Computational modeling (e.g., MD simulations) and X-ray crystallography reveal that steric effects from the isobutyryl group stabilize alternative conformations, impacting photochemical degradation pathways . Experimental validation involves UV irradiation under acidic conditions, monitoring spectral changes (e.g., 260 nm hypochromicity) and product profiling via LC-MS .

Q. What experimental approaches are used to study DNA damage and repair mechanisms involving this compound?

- Methodological Answer : Fenton reaction systems (Fe/HO) generate hydroxyl radicals to induce oxidative damage, with quantification of 8,5'-cyclo adducts via isotope dilution LC-MS/MS . Enzymatic assays with adenosine deaminase 2 (ADA2) assess deamination kinetics, as ADA2 interacts with deoxyadenosine derivatives in lysosomal DNA repair pathways . Competitive inhibition studies using H-labeled analogs (e.g., 2-Fluoro-2'-deoxyadenosine) measure binding affinity to repair enzymes .

Q. What challenges arise in crystallizing this compound for structural studies, and how are they addressed?

- Methodological Answer : Crystallization is hindered by flexibility of the deoxyribose moiety and hygroscopicity. Strategies include:

- Using low-temperature crystallization (e.g., 100 K) to reduce thermal motion.

- Co-crystallization with stabilizing ligands (e.g., Mg ions).

- Hirshfeld surface analysis to optimize packing interactions, as demonstrated for α-D-2'-deoxyadenosine derivatives . Data collection at synchrotron facilities improves resolution for small-molecule crystallography .

Q. Data Contradictions and Resolution

- Synthesis Yields : Microbial biotransformation (e.g., E. coli) achieves higher specificity but lower yields (~60%) compared to chemical synthesis (~40%), attributed to enzymatic substrate preferences .

- Conformational Stability : Computational models predict higher C4'-exo population in monomeric forms than observed experimentally in duplex DNA, suggesting context-dependent stabilization .

Propriétés

IUPAC Name |

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVDTXUCSJIARJ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.